molecular formula C23H19FN4O7 B11528137 Ethyl 4-[({4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrophenyl}carbonyl)amino]benzoate

Ethyl 4-[({4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrophenyl}carbonyl)amino]benzoate

Cat. No.: B11528137
M. Wt: 482.4 g/mol
InChI Key: KQEBFSSWWIEGFA-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[(3-FLUORO-4-METHYLPHENYL)AMINO]-3,5-DINITROBENZAMIDO}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorine, methyl, amino, nitro, and benzoate groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[(3-FLUORO-4-METHYLPHENYL)AMINO]-3,5-DINITROBENZAMIDO}BENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Amination: The substitution of a nitro group with an amino group.

    Esterification: The formation of the ester group by reacting the carboxylic acid with ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[(3-FLUORO-4-METHYLPHENYL)AMINO]-3,5-DINITROBENZAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form different oxidation states.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

ETHYL 4-{4-[(3-FLUORO-4-METHYLPHENYL)AMINO]-3,5-DINITROBENZAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(3-FLUORO-4-METHYLPHENYL)AMINO]-3,5-DINITROBENZAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s fluorine and nitro groups play a crucial role in its reactivity and biological activity. It may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-[(2-FLUORO-4-METHYLPHENYL)AMINO]PROPANOATE
  • 4-{[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-HYDROXYBENZOIC ACID

Uniqueness

ETHYL 4-{4-[(3-FLUORO-4-METHYLPHENYL)AMINO]-3,5-DINITROBENZOATE} is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19FN4O7

Molecular Weight

482.4 g/mol

IUPAC Name

ethyl 4-[[4-(3-fluoro-4-methylanilino)-3,5-dinitrobenzoyl]amino]benzoate

InChI

InChI=1S/C23H19FN4O7/c1-3-35-23(30)14-5-8-16(9-6-14)26-22(29)15-10-19(27(31)32)21(20(11-15)28(33)34)25-17-7-4-13(2)18(24)12-17/h4-12,25H,3H2,1-2H3,(H,26,29)

InChI Key

KQEBFSSWWIEGFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC(=C(C=C3)C)F)[N+](=O)[O-]

Origin of Product

United States

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